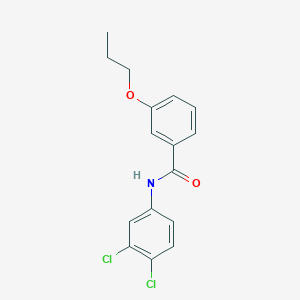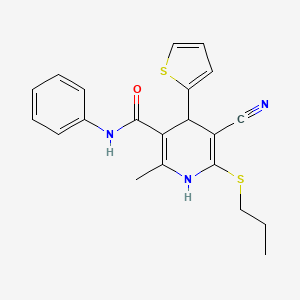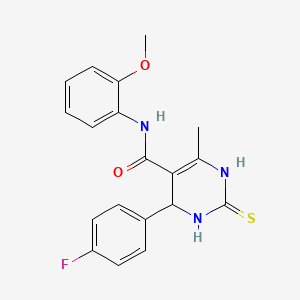![molecular formula C14H20BrNO3 B4962879 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine, also known as BPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEM belongs to the class of morpholine derivatives and is commonly used as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine is not fully understood, but it is believed to act by interacting with specific molecular targets in cells. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. In antiviral activity, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to induce cell cycle arrest and apoptosis. In animal models, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anti-inflammatory activity and to improve cardiac function in heart failure models. 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its potency and selectivity can vary depending on the specific molecular targets and cell types being studied.
Future Directions
There are several future directions for research on 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more potent and selective derivatives of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine for use as anticancer and antiviral agents. Another area of interest is the exploration of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine's potential as a modulator of ion channels and its use in the treatment of neurological disorders. Additionally, the use of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine as a building block for the synthesis of novel materials and polymers is an area of active research.
Synthesis Methods
The synthesis of 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-bromoethanol with 2-(2-bromophenoxy)ethylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with morpholine to yield 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine. The overall reaction can be represented as follows:
2-bromoethanol + 2-(2-bromophenoxy)ethylamine → intermediate → 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine + by-products
Scientific Research Applications
4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit anticancer and antiviral activities. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of ion channels. In material science, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine has been used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
4-[2-[2-(2-bromophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBNNWDMHSISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)

![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)